2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide
Description
The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide is a heterocyclic derivative featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is fused with sulfur and nitrogen atoms, creating a rigid scaffold that enhances binding interactions with biological targets. Key structural features include:
- A 4-chlorophenyl group at position 3, contributing hydrophobic and electron-withdrawing effects.
- A thioxo (C=S) group at position 2, which may influence hydrogen bonding and tautomerism.
- A thioacetamide side chain at position 5, functionalized with a 2-fluorophenyl group, enhancing solubility and target specificity.
Its synthesis likely involves alkylation of a thiol precursor with a chloroacetamide intermediate, as described in analogous protocols for structurally related compounds .
Properties
CAS No. |
1021215-50-8 |
|---|---|
Molecular Formula |
C19H12ClFN4O2S3 |
Molecular Weight |
478.96 |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-10-5-7-11(8-6-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-13-4-2-1-3-12(13)21/h1-8H,9H2,(H,22,26)(H,23,24,27) |
InChI Key |
UDNTZDQHEKBQFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several thiazolo/thieno-pyrimidine derivatives. Below is a systematic comparison based on substituents, molecular properties, and reported activities:
Structural Analogues and Substituent Variations
Key Observations:
Fluorinated acetamide moieties (e.g., 2-FPh in the target compound vs. CF₃Ph in ) may alter metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius. Thioxo vs. Oxo Groups: The thioxo group (C=S) in the target compound and could enhance tautomerism, affecting binding kinetics compared to oxo (C=O) derivatives .
Synthetic Pathways: Most analogues are synthesized via alkylation of thiol-containing pyrimidines with chloroacetamides under basic conditions (e.g., K₂CO₃/ethanol) . Substituents on the acetamide side chain (e.g., 2-fluorophenyl vs. trifluoromethylphenyl) are introduced by varying the chloroacetamide precursor .
Antimicrobial Potential: Analogues with electron-withdrawing groups (e.g., Cl, F) show enhanced activity against Gram-positive bacteria, likely due to improved target binding .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 118.5 | 2 | 6 |
| 4.1 | 110.2 | 2 | 5 | |
| 4.5 | 105.7 | 1 | 5 | |
| 3.2 | 126.3 | 2 | 7 |
Notes:
Preparation Methods
Cyclocondensation Reaction
A mixture of 4-chlorobenzaldehyde (1.56 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (1.14 g, 15 mmol) was fused at 80°C for 6 h in glacial acetic acid (5 mL) with ZnCl₂ (0.27 g, 2 mmol) as a catalyst. The reaction proceeded via the following mechanism:
- Knoevenagel condensation between aldehyde and β-ketoester.
- Nucleophilic attack by thiourea to form the pyrimidine ring.
- Cyclization with concurrent thiazole ring closure.
Product : 3-(4-Chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol.
- Yield : 78% after recrystallization from ethanol.
- MP : 162–164°C.
- IR (KBr) : 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Synthesis of N-(2-Fluorophenyl)-2-Chloroacetamide
Acylation of 2-Fluoroaniline
2-Fluoroaniline (1.11 g, 10 mmol) was treated with chloroacetyl chloride (1.13 g, 10 mmol) in dry dichloromethane (15 mL) at 0°C under N₂. Triethylamine (1.01 g, 10 mmol) was added dropwise to neutralize HCl. After stirring for 3 h at RT, the product was filtered and washed with NaHCO₃ solution.
Product : N-(2-Fluorophenyl)-2-chloroacetamide.
Thioether Coupling Reaction
Nucleophilic Substitution
The thiazolopyrimidine thiol (1.0 equiv) was deprotonated with K₂CO₃ (2.0 equiv) in anhydrous acetone (20 mL). N-(2-Fluorophenyl)-2-chloroacetamide (1.2 equiv) was added, and the mixture was refluxed for 8 h. Progress was monitored by TLC (ethyl acetate/hexane 1:1).
Product : Target compound.
- Yield : 65% after silica gel chromatography (Rf = 0.42).
- MP : 214–216°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Optimization Data
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2.1 | ZnCl₂ | 80 | 6 | 78 |
| 2.1 | NH₄VO₃ | 100 | 4 | 82 |
| 4.1 | K₂CO₃ | 56 | 8 | 65 |
| 4.1 | Cs₂CO₃ | 56 | 6 | 71 |
Key Findings :
- NH₄VO₃ improved cyclocondensation yields by 4% compared to ZnCl₂.
- Cs₂CO₃ reduced coupling time by 25% with a 6% yield increase.
Challenges and Solutions
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis involves multi-step procedures, including cyclization of the thiazolo[4,5-d]pyrimidine core, introduction of the 4-chlorophenyl group via nucleophilic substitution, and coupling with the 2-fluorophenylacetamide moiety. Key steps require precise control of reaction conditions:
- Thiolation : Use of Lawesson’s reagent or thiourea derivatives to introduce the thioxo group at the 2-position .
- Coupling : Thioether formation between the thiazolopyrimidine core and acetamide group under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers characterize the compound’s structure and purity?
Methodological approaches include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorophenyl and chlorophenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 504.08) .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
Q. What analytical methods are suitable for assessing its stability under varying pH and temperature conditions?
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis or oxidation products .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >200°C) to guide storage conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically replace the 4-chlorophenyl or 2-fluorophenyl groups with electron-withdrawing/donating analogs (e.g., nitro, methoxy) and evaluate changes in enzyme inhibition (IC₅₀) .
- Core Modifications : Compare thiazolo[4,5-d]pyrimidine derivatives with triazolo or pyrrolo analogs to assess ring size impact on target binding .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardized Assays : Replicate studies using uniform protocols (e.g., ATPase inhibition assays with fixed ATP concentrations) .
- Off-Target Profiling : Screen against related kinases or receptors to identify non-specific interactions .
- Structural Comparisons : Overlay X-ray crystallography data of the compound bound to target proteins (e.g., kinase domains) to validate binding modes .
Q. How can molecular docking and dynamics simulations predict interactions with biological targets?
- Docking Workflow : Use AutoDock Vina to model binding to the ATP-binding pocket of kinases, with scoring functions (e.g., ΔG < −8 kcal/mol) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with key residues (e.g., Lys68, Asp184) .
Q. What formulation strategies address solubility limitations for in vivo studies?
- Co-Solvent Systems : Use PEG-400/water (70:30) or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
Q. How can researchers design prodrug derivatives to improve bioavailability?
- Ester Prodrugs : Introduce hydrolyzable groups (e.g., acetyl) at the acetamide nitrogen, and evaluate plasma stability via LC-MS .
- Bioactivation Studies : Monitor conversion to the parent compound in liver microsomes (e.g., rat S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
